tert-butyl 2-(5-iodo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate
CAS No.:
Cat. No.: VC17168757
Molecular Formula: C12H18IN3O2
Molecular Weight: 363.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H18IN3O2 |
|---|---|
| Molecular Weight | 363.19 g/mol |
| IUPAC Name | tert-butyl 2-(5-iodo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C12H18IN3O2/c1-12(2,3)18-11(17)16-6-4-5-8(16)10-14-7-9(13)15-10/h7-8H,4-6H2,1-3H3,(H,14,15) |
| Standard InChI Key | NSXDWECYTNLRMJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC1C2=NC=C(N2)I |
Introduction
Structural Characterization
Molecular Architecture
The compound consists of a pyrrolidine ring (five-membered saturated nitrogen heterocycle) substituted at the 2-position with a 5-iodo-1H-imidazole group. The Boc protecting group at the pyrrolidine nitrogen enhances steric protection and modulates reactivity during synthetic transformations . Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈IN₃O₂ |
| Molecular Weight | 363.20 g/mol |
| CAS Registry Number | 1711206-39-1 |
| IUPAC Name | tert-Butyl 2-(5-iodo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate |
| SMILES | CC(C)(C)OC(=O)N1CCCC1C2=NC=C(I)N2 |
The imidazole ring adopts a planar configuration, while the pyrrolidine ring exhibits an envelope conformation to alleviate torsional strain, as observed in analogous structures .
Spectroscopic and Crystallographic Data
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¹H NMR: Peaks at δ 12.11 (s, 1H, NH), 7.65 (s, 1H, imidazole-H) .
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LC-MS: m/z 363.05 [M+H]⁺, consistent with molecular weight .
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X-ray Diffraction: Monoclinic symmetry (P2₁/n) with C–H···N hydrogen bonds stabilizing the crystal lattice .
Synthetic Methodologies
Key Synthetic Route
The synthesis involves iodination of a preformed imidazole-pyrrolidine precursor. A modified protocol inspired by CN112321512A is outlined:
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Imidazole Activation: React imidazole with sodium hydroxide to form imidazole sodium.
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Iodination: Treat with elemental iodine in tetrahydrofuran (THF) at 0–5°C.
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Boc Protection: Introduce tert-butoxycarbonyl anhydride to the pyrrolidine nitrogen.
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Purification: Recrystallize from ethyl acetate to yield the title compound (95% purity) .
Critical Parameters:
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Solvent Choice: THF enhances iodine solubility and reaction homogeneity .
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Temperature Control: Ice-bath cooling minimizes side reactions during iodination .
Challenges and Optimizations
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Iodine Handling: Excess iodine (2 equivalents) ensures complete substitution at the imidazole 5-position .
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Byproduct Mitigation: Adjusting pH to 7–8 with glacial acetic acid prevents over-iodination .
Physicochemical Properties
Solubility and Stability
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Solubility: Soluble in polar aprotic solvents (THF, DMF) and ethyl acetate; insoluble in water .
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Thermal Stability: Decomposes above 200°C, with the Boc group cleaving at elevated temperatures .
Reactivity Profile
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Nucleophilic Substitution: The iodine atom undergoes Suzuki-Miyaura coupling for biaryl formation.
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Deprotection: Treatment with HCl/dioxane removes the Boc group, yielding a free amine .
Applications in Research
Pharmaceutical Intermediate
The compound serves as a precursor to kinase inhibitors and antiviral agents, leveraging the imidazole’s metal-coordination capacity .
Materials Science
Its rigid heterocyclic core is incorporated into ionic liquids for catalytic applications, where the iodine substituent tunes electronic properties .
| Parameter | Recommendation |
|---|---|
| Storage | 2–8°C under inert atmosphere |
| Hazard Classification | Irritant (skin/eyes) |
| Disposal | Incineration with scrubbers |
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